molecular formula C23H19BrN2O3S2 B12024787 (3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12024787
M. Wt: 515.4 g/mol
InChI Key: AWBLPFIMSDNFBV-VXPUYCOJSA-N
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Description

(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzyl group, a bromine atom, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, bromination, and the introduction of the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets and the potential for diverse applications in various fields.

Properties

Molecular Formula

C23H19BrN2O3S2

Molecular Weight

515.4 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19BrN2O3S2/c24-15-8-9-18-17(11-15)19(21(27)25(18)12-14-5-2-1-3-6-14)20-22(28)26(23(30)31-20)13-16-7-4-10-29-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2/b20-19-

InChI Key

AWBLPFIMSDNFBV-VXPUYCOJSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)SC2=S

Origin of Product

United States

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